

Analytical standards and certified reference materials for 6PPD-quinone

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Compound of Interest

Compound Name: 6PPD

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Application Notes and Protocols for the Analysis of 6PPD-quinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards, certified reference materials, and detailed protocols for the quantitative analysis of **6PPD-quinone**, a toxic transformation product of the tire antioxidant **6PPD**. Additionally, this document outlines the current understanding of the toxicological pathways associated with **6PPD-quinone** exposure.

Analytical Standards and Certified Reference Materials

The accurate quantification of **6PPD-quinone** relies on the availability of high-purity analytical standards and certified reference materials (CRMs). Several suppliers offer **6PPD-quinone** and its isotopically labeled analogues, which are essential for isotope dilution mass spectrometry techniques, providing high accuracy and precision.

Key providers of **6PPD-quinone** standards include ZeptoMetrix, Chiron AS, and HPC Standards Inc.[1][2] FUJIFILM Wako Chemicals also supplies these standards, including various isotopically labeled forms.[3] These standards are often supplied as neat materials or in solutions, typically acetonitrile.[1][2]

Isotopically labeled standards are crucial for mitigating matrix effects and improving the reliability of quantitative analysis, especially in complex environmental samples. Commonly available labeled standards for **6PPD**-quinone include deuterated (d5) and carbon-13 ($^{13}\text{C}_6$, $^{13}\text{C}_{12}$) labeled analogues.[1][2][4] The use of these internal standards is a key component of robust analytical methods like the draft EPA Method 1634.[1]

Table 1: Commercially Available **6PPD**-quinone Analytical Standards

Product Description	Supplier	Format	Common Solvent
6PPD-quinone	ZeptoMetrix, Chiron AS, HPC Standards Inc.	Neat, Solution (e.g., 100 µg/mL)	Acetonitrile
6PPD-quinone-d5	ZeptoMetrix, Chiron AS	Neat, Solution (e.g., 100 µg/mL)	Acetonitrile
6PPD-quinone (phenyl- $^{13}\text{C}_6$)	Cambridge Isotope Laboratories (CIL)	Solution	Acetonitrile
6PPD-quinone (ring- $^{13}\text{C}_{12}$)	Cambridge Isotope Laboratories (CIL)	Solution	Acetonitrile

Experimental Protocols for 6PPD-quinone Analysis

The primary analytical technique for the determination of **6PPD**-quinone in environmental and biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The draft EPA Method 1634 provides a standardized approach for the analysis of **6PPD**-quinone in aqueous samples.[5]

Sample Preparation

Aqueous Samples (e.g., Stormwater, Surface Water)

A widely adopted method for aqueous sample preparation is Solid Phase Extraction (SPE). This technique allows for the concentration of the analyte and removal of interfering matrix components.

Protocol: Solid Phase Extraction (SPE) of Water Samples

- **Sample Collection:** Collect water samples in amber glass bottles to prevent photodegradation.
- **Internal Standard Spiking:** Spike a known amount of isotopically labeled **6PPD**-quinone (e.g., $^{13}\text{C}_6$ -**6PPD**-quinone) into the water sample (e.g., 250 mL) as an extraction internal standard (EIS).
- **SPE Cartridge Conditioning:** Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
- **Sample Loading:** Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.
- **Washing:** Wash the cartridge with deionized water to remove salts and other polar impurities.
- **Drying:** Dry the SPE cartridge thoroughly under a stream of nitrogen or by vacuum.
- **Elution:** Elute the trapped **6PPD**-quinone and the EIS from the cartridge using a suitable organic solvent, such as acetonitrile or methanol.
- **Concentration and Reconstitution:** Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile/water).
- **Final Spiking:** Add a non-extracted internal standard (NIS), such as d5-**6PPD**-quinone, prior to LC-MS/MS analysis to monitor for injection volume variability.

Solid Samples (e.g., Soil, Sediment)

For solid matrices, a solvent extraction followed by cleanup is typically employed.

Protocol: Extraction of **6PPD**-quinone from Soil/Sediment

- **Sample Preparation:** Air-dry the soil/sediment sample and sieve to ensure homogeneity.

- Internal Standard Spiking: Spike a known amount of isotopically labeled **6PPD**-quinone into a subsample of the solid material.
- Solvent Extraction: Extract the sample using ultrasonication with a mixture of organic solvents, such as hexane and ethyl acetate.
- Centrifugation and Collection: Centrifuge the sample and collect the supernatant. Repeat the extraction process for exhaustive recovery.
- Solvent Evaporation: Combine the extracts and evaporate the solvent to dryness.
- Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of **6PPD**-quinone is typically performed using a triple quadrupole mass spectrometer operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Table 2: Typical LC-MS/MS Parameters for **6PPD**-quinone Analysis

Parameter	Typical Value/Condition
Liquid Chromatography	
LC Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 μ m)
Mobile Phase A	Water with a modifier (e.g., 0.1% formic acid or ammonium fluoride)
Mobile Phase B	Acetonitrile or Methanol
Gradient	A suitable gradient to separate 6PPD-quinone from matrix interferences.
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 μ L
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
MRM Transitions (Precursor > Product)	6PPD-quinone: e.g., m/z 299.2 > 215.2 (quantifier), 299.2 > 187.2 (qualifier)
Labeled IS (e.g., d5-6PPD-quinone): e.g., m/z 304.2 > 220.2	
Collision Energy	Optimized for each transition

Quantitative Data and Performance

The performance of the analytical method should be validated by assessing parameters such as linearity, limit of quantification (LOQ), accuracy, and precision.

Table 3: Summary of Quantitative Performance Data for **6PPD**-quinone Analysis

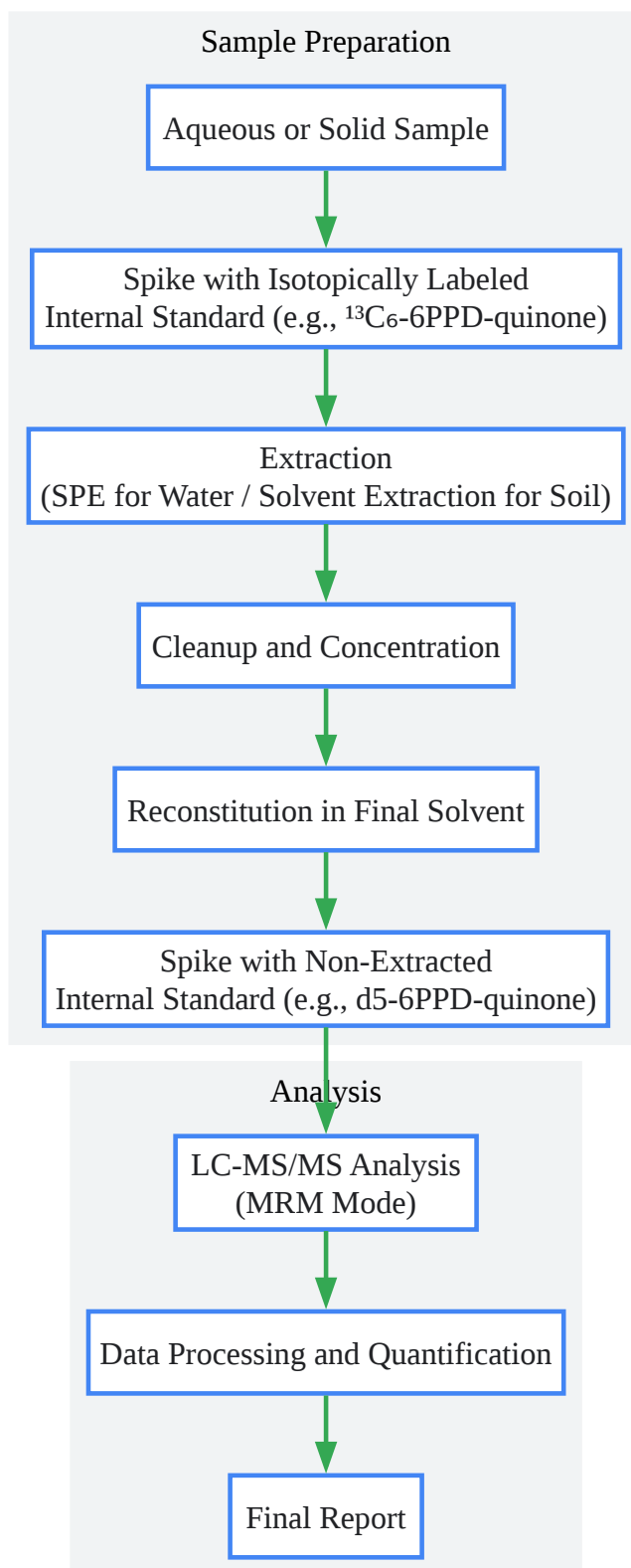
Parameter	Water Matrix	Soil/Sediment Matrix
Calibration Range	0.01 - 100 ng/mL	0.1 - 100 ng/g
Linearity (r^2)	> 0.99	> 0.99
Limit of Quantification (LOQ)	0.02 - 1.0 ng/L	~1 ng/g
Accuracy (Recovery)	80 - 120%	70 - 130%
Precision (%RSD)	< 15%	< 20%

Note: These values are typical and may vary depending on the specific instrumentation, method, and matrix.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **6PPD**-quinone in environmental samples.



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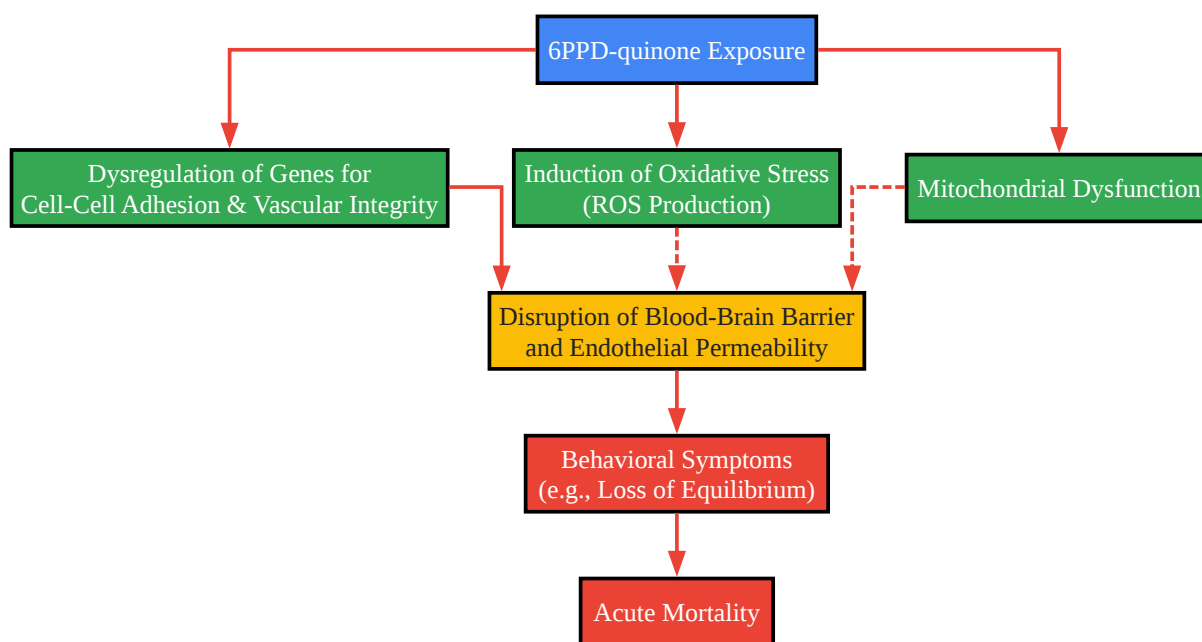
Caption: Experimental workflow for **6PPD**-quinone analysis.

Signaling Pathway of 6PPD-quinone Toxicity

Research into the toxic mechanisms of **6PPD**-quinone, particularly in coho salmon, has revealed a complex interplay of effects leading to acute mortality. The primary toxicity pathway appears to involve the disruption of the blood-brain barrier and endothelial permeability.[1][2][4]

Exposure to **6PPD**-quinone leads to a dysregulation of genes associated with cell-cell junctions and vascular integrity.[1][2][4] This disruption of the blood-brain barrier is a key event in the progression of toxicity, leading to the behavioral symptoms observed in affected fish, such as loss of equilibrium.[3] Additionally, some studies suggest that oxidative stress and mitochondrial dysfunction may also contribute to the overall toxicity of **6PPD**-quinone.[6][7]

The following diagram illustrates the proposed signaling pathway for **6PPD**-quinone toxicity.



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Caption: Proposed signaling pathway of **6PPD**-quinone toxicity.

This document provides a foundational understanding for the analysis and toxicological assessment of **6PPD**-quinone. Researchers are encouraged to consult the referenced literature for more in-depth information and to adapt these protocols as necessary for their specific applications and matrices.

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